![molecular formula C9H7Br2NO2 B2503520 (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2287237-62-9](/img/structure/B2503520.png)
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, also known as DBPC, is a cyclopropane derivative that has been widely used in scientific research. DBPC is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid acts as a competitive antagonist of nAChR. It binds to the receptor site and prevents the binding of acetylcholine, which is the endogenous ligand of nAChR. By blocking the activation of nAChR, (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce pain sensation, and inhibit addictive behaviors. (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its high selectivity for nAChR. This allows researchers to study the specific role of nAChR in various physiological and pathological processes. However, one of the limitations of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid is its relatively low potency compared to other nAChR antagonists. This can make it difficult to achieve complete inhibition of nAChR in some experimental settings.
Orientations Futures
There are several future directions for the research on (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. One area of research is the development of more potent and selective nAChR antagonists that can be used in a wider range of experimental settings. Another area of research is the investigation of the role of nAChR in various neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of novel therapeutic agents that target nAChR could have important implications for the treatment of these disorders.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid involves the reaction of (R)-glycidyl butyrate with 3,5-dibromopyridine in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with sodium hydroxide to yield (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. The yield of (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid can be improved by using a chiral auxiliary in the synthesis process.
Applications De Recherche Scientifique
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been widely used in scientific research as a tool to study the function of nAChR. It has been used to investigate the role of nAChR in various physiological processes such as learning and memory, pain sensation, and addiction. (1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has also been used to study the pathophysiology of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVXLWFKQJZHHK-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3,5-Dibromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.